molecular formula C11H20ClN B6590147 N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride CAS No. 14523-74-1

N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride

Cat. No. B6590147
CAS RN: 14523-74-1
M. Wt: 201.7
InChI Key:
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Description

N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride (NMTDHA) is an organic compound that is widely used for scientific research purposes. It is a cyclic amine with a molecular formula of C9H18ClN and a molecular weight of 183.7 g/mol. NMTDHA is a white crystalline solid that is insoluble in water, but soluble in ethanol and other organic solvents.

Scientific Research Applications

N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride is used in a variety of scientific research applications, including in the study of enzyme kinetics and drug metabolism. It has also been used in the study of the mechanism of action of drugs, such as the anticonvulsant carbamazepine. Additionally, this compound has been used as a model compound to study the structure and properties of other compounds.

Mechanism of Action

The mechanism of action of N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. It is also thought that this compound may interact with other enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been shown to have an inhibitory effect on monoamine oxidase, which may explain its antidepressant effects. Additionally, this compound has been shown to have an inhibitory effect on cytochrome P450, which may explain its interaction with drugs.

Advantages and Limitations for Lab Experiments

N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be stored for long periods of time. Additionally, it has a wide range of applications and can be used to study a variety of biochemical and physiological effects. However, there are a few limitations to its use. For example, it is not soluble in water and can be difficult to work with in aqueous solutions. Additionally, it has a relatively high cost compared to other compounds.

Future Directions

The use of N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride in scientific research is still in its early stages and there are a number of potential future directions. For example, further research could be done to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as in the treatment of depression and anxiety. Finally, further research could be done to explore the potential interactions of this compound with other drugs, as well as its potential toxic effects.

Synthesis Methods

N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride is synthesized from the reaction of N-methyl-2-phenyl-2-propanol and trichloroacetic acid in the presence of a base. The reaction is carried out in a sealed vessel at a temperature of 110°C for three hours. The product is then cooled to room temperature, filtered, and washed with ethanol and ether to obtain the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride involves the reaction of tricyclo[5.2.1.0,2,6]decan-8-amine with methyl iodide in the presence of a base to form N-methyltricyclo[5.2.1.0,2,6]decan-8-amine. This intermediate is then reacted with hydrochloric acid to form the final product, N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride.", "Starting Materials": [ "Tricyclo[5.2.1.0,2,6]decan-8-amine", "Methyl iodide", "Base (e.g. potassium carbonate)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Tricyclo[5.2.1.0,2,6]decan-8-amine is dissolved in an appropriate solvent (e.g. methanol) and a base (e.g. potassium carbonate) is added to the solution.", "Step 2: Methyl iodide is added dropwise to the solution while stirring at a low temperature (e.g. 0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.", "Step 3: The reaction mixture is then filtered to remove any insoluble material and the solvent is removed under reduced pressure.", "Step 4: The resulting solid is dissolved in an appropriate solvent (e.g. ethanol) and hydrochloric acid is added dropwise to the solution while stirring at a low temperature (e.g. 0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.", "Step 5: The product is then isolated by filtration, washed with an appropriate solvent (e.g. ethanol), and dried under reduced pressure to yield N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride as a white solid." ] }

CAS RN

14523-74-1

Molecular Formula

C11H20ClN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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